Hydroperoxide, 1-methyl-2-propenyl
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Overview
Description
Hydroperoxide, 1-methyl-2-propenyl, is an organic compound that belongs to the class of hydroperoxides. These compounds are characterized by the presence of a hydroperoxy functional group (-OOH) attached to an organic moiety. This compound, is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-2-propenyl, can be synthesized through the oxidation of 1-methyl-2-propenyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C and the pressure at atmospheric levels . The reaction proceeds via the formation of an intermediate, which then undergoes further oxidation to yield the desired hydroperoxide.
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of solvents such as methyl isobutyl ketone to enhance the extraction and purification of the hydroperoxide . The use of advanced catalytic systems can also improve the yield and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-methyl-2-propenyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding epoxides or other oxygenated products.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkoxides and phosphines can facilitate substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Hydroperoxides: Formed through substitution reactions.
Scientific Research Applications
Hydroperoxide, 1-methyl-2-propenyl, has a wide range of applications in scientific research:
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 1-methyl-2-propenyl, involves the formation of reactive oxygen species (ROS) through the cleavage of the hydroperoxy bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications . The pathways involved in these interactions are complex and depend on the specific conditions and the presence of other reactive species.
Comparison with Similar Compounds
Hydroperoxide, 1-methyl-2-propenyl, can be compared with other hydroperoxides such as:
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Tert-Butyl Hydroperoxide: Employed in the epoxidation of alkenes.
Methyl Hydroperoxide: Utilized in selective oxidation reactions.
Uniqueness
This compound, is unique due to its specific reactivity and the ability to form a variety of products under different reaction conditions. Its applications in both industrial and research settings highlight its versatility and importance in the field of chemistry.
Properties
CAS No. |
20733-08-8 |
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Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
3-hydroperoxybut-1-ene |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5/h3-5H,1H2,2H3 |
InChI Key |
KRKIWMRTOODQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OO |
Origin of Product |
United States |
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